molecular formula C25H20Cl2N2O6S B11656378 (2,6-dichloro-4-{(Z)-[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid

(2,6-dichloro-4-{(Z)-[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B11656378
M. Wt: 547.4 g/mol
InChI Key: UXFQPUGYLOFOET-WQRHYEAKSA-N
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Description

2-(2,6-DICHLORO-4-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a synthetic organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its complex structure, which includes a thiazolopyrimidine core, phenoxyacetic acid moiety, and multiple substituents such as ethoxycarbonyl, methyl, and phenyl groups. The presence of chlorine atoms further adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-DICHLORO-4-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID typically involves multi-step organic reactions. The key steps include:

    Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenoxyacetic Acid Moiety: This step involves the reaction of the thiazolopyrimidine intermediate with phenoxyacetic acid or its derivatives.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-DICHLORO-4-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidines.

Scientific Research Applications

2-(2,6-DICHLORO-4-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,6-DICHLORO-4-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-DICHLORO-4-{[(2Z)-6-(CARBOXYMETHYL)-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID
  • 2-(2,6-DICHLORO-4-{[(2Z)-6-(METHOXYCARBONYL)-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID

Uniqueness

The uniqueness of 2-(2,6-DICHLORO-4-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID lies in its specific substituents and the resulting chemical properties. The presence of ethoxycarbonyl and phenyl groups, along with the thiazolopyrimidine core, imparts unique reactivity and potential biological activities.

Properties

Molecular Formula

C25H20Cl2N2O6S

Molecular Weight

547.4 g/mol

IUPAC Name

2-[2,6-dichloro-4-[(Z)-(6-ethoxycarbonyl-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C25H20Cl2N2O6S/c1-3-34-24(33)20-13(2)28-25-29(21(20)15-7-5-4-6-8-15)23(32)18(36-25)11-14-9-16(26)22(17(27)10-14)35-12-19(30)31/h4-11,21H,3,12H2,1-2H3,(H,30,31)/b18-11-

InChI Key

UXFQPUGYLOFOET-WQRHYEAKSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC(=C(C(=C4)Cl)OCC(=O)O)Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC(=C(C(=C4)Cl)OCC(=O)O)Cl)S2)C

Origin of Product

United States

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